molecular formula C18H25BrN2O2 B3059694 tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-58-4

tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B3059694
CAS RN: 1160247-58-4
M. Wt: 381.3
InChI Key: NIBUWELKNQAJIR-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” is a complex organic molecule. It contains several functional groups, including an amino group (-NH2), a bromo group (-Br), a carboxylate ester group (-COO-), and a spiro[indene-1,4’-piperidine] moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indene and piperidine rings, followed by the introduction of the amino, bromo, and carboxylate ester groups. The tert-butyl group could be introduced using a reagent like tert-butyl bromide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiro[indene-1,4’-piperidine] moiety. This moiety consists of two fused rings (an indene ring and a piperidine ring) that share a single atom .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amino group could participate in reactions like acylation or alkylation. The bromo group could undergo nucleophilic substitution reactions. The carboxylate ester group could undergo hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amino and carboxylate ester groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

In a study focused on the synthesis of acetyl-CoA carboxylase inhibitors, a novel N-2 tert-butyl pyrazolospirolactam core was synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate. This synthesis involved a 10-step process, including a regioselective pyrazole alkylation and a Curtius rearrangement. These steps were crucial for installing the hindered amine through a stable isocyanate. The final product, a spirolactam, demonstrated potential as an ACC inhibitor (Huard et al., 2012).

Synthesis and Molecular Structure of Cyclic Amino Acid Ester

Another research focused on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester. The compound was synthesized from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt and characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. This study provided insights into the molecular structure of the compound through single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines

In the realm of substituted piperidines, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate was accomplished. This synthesis was part of a broader effort to create new scaffolds for substituted piperidines. The terminal alkyne in the compound was converted into 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides (Harmsen et al., 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” would require appropriate safety precautions. It’s important to avoid direct contact with the skin and eyes, and to avoid inhaling or ingesting the compound .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. It could also involve studying its biological activity, if it’s intended for use as a drug .

properties

IUPAC Name

tert-butyl 1-amino-4-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-14(20)12-5-4-6-13(19)15(12)18/h4-6,14H,7-11,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBUWELKNQAJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119599
Record name 1,1-Dimethylethyl 3-amino-7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS RN

1160247-58-4
Record name 1,1-Dimethylethyl 3-amino-7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-amino-7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 7-bromo-3-oxo-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate (196 mg, 0.52 mmol) in MeOH (20 mL) were added NH4OAc (795 mg, 10.3 mmol) and NaCNBH3 (324 mg, 5.2 mmol). The mixture was heated at reflux for 1 d. The mixture was concentrated under reduced pressure, diluted with EtOAc (90 mL), washed with 1M aq NaOH (25 mL) and dried over Na2SO4. Removal of the solvent gave crude (±)-tert-butyl 3-amino-7-bromo-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate (264 mg) which was used without purification.
[Compound]
Name
NH4OAc
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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